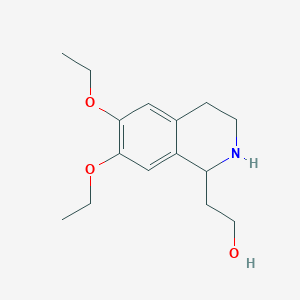
1,3-二亚氨基异吲哚啉
描述
1,3-Diiminoisoindoline is an organic compound that belongs to the isoindoline family . It is a yellow crystalline solid primarily used as a dye intermediate in the textile industry . The molecule can exist in different tautomers, resulting in different crystalline solids .
Synthesis Analysis
1,3-Diiminoisoindoline is a crucial reagent for the synthesis of phthalocyanine and related macrocycles and chelates such as hemiporphyrazine and bis(iminopyridyl)isoindoline . It is prepared via the reaction of several organic CH acids . A green synthesis technique has been developed for isoindolines/dioxoisoindolines .Molecular Structure Analysis
The X-ray diffraction studies of 1-imino-1H-isoindol-3-amine and its derivatives reveal an unusual distribution of bond lengths within the NH2–C=N amidine fragment in the considered crystals .Chemical Reactions Analysis
1,3-Diiminoisoindoline is a crucial reagent for the synthesis of phthalocyanine and related macrocycles and chelates . These orange or red compounds exhibit intense π → π* transitions in the UV–visible region .Physical And Chemical Properties Analysis
1,3-Diiminoisoindoline has a molar mass of 145.165 g·mol−1 . It is a yellow crystalline solid and has a melting point of 197 °C (dec.) (lit.) .科学研究应用
- Calculated IR and electronic spectra of 1,3-diiminoisoindoline align well with experimental spectra .
Dye Precursor in Industry
Tautomeric Conversions and Energy Barriers
Diagnostic Assay Manufacturing
作用机制
Target of Action
1,3-Diiminoisoindoline, also known as Isoindoline-1,3-diimine, is a compound that has gained significant attention for its potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . .
Mode of Action
It is known that the compound can exist in different tautomers, resulting in different crystalline solids . This suggests that the compound may interact with its targets in a variety of ways, depending on its tautomeric state.
Biochemical Pathways
It is known that isoindoline-1,3-dione derivatives, which are structurally similar to 1,3-diiminoisoindoline, have shown promising pharmacological effects, including potent antimicrobial properties against drug-resistant microbes . This suggests that 1,3-Diiminoisoindoline may also affect similar biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could impact its bioavailability.
Result of Action
It is known that the compound is used as a dye precursor in industry , suggesting that it may have the ability to bind to various substrates and impart color.
Action Environment
It is known that the compound can exist in different tautomeric states , suggesting that its action, efficacy, and stability may be influenced by environmental factors such as pH and temperature.
安全和危害
未来方向
The future outlook for the 1,3-Diiminoisoindoline market is positive, with a projected growth rate during the forecasted period . This growth can be attributed to several factors, including a growing demand for vibrant and long-lasting colors in the textile industry, especially in emerging economies . The increasing focus on sustainability and eco-friendly products is expected to boost the market further .
属性
IUPAC Name |
3-iminoisoindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVCEPSDYHAHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044658 | |
| Record name | 1H-Isoindole-1,3(2H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diiminoisoindoline | |
CAS RN |
3468-11-9, 57500-34-2 | |
| Record name | 1-Imino-1H-isoindol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindol-3-amine, 1-imino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diiminoisoindoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindol-3-amine, 1-imino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-imino-1H-isoindol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Diiminoisoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3-diiminoisoindoline?
A1: The molecular formula of 1,3-diiminoisoindoline is C8H7N3, and its molecular weight is 145.16 g/mol.
Q2: How is 1,3-diiminoisoindoline typically synthesized?
A2: Several synthetic routes exist for 1,3-diiminoisoindoline:
- From Phthalonitrile: 1,3-Diiminoisoindoline can be synthesized from phthalonitrile through various methods. One common approach involves reacting phthalonitrile with ammonia in the presence of a catalyst like elemental sulfur. []
- From Phthalic Anhydride: Another method involves the reaction of phthalic anhydride with urea in the presence of ammonium nitrate, followed by neutralization with sodium hydroxide. []
- From 2-Cyanobenzaldehyde: Reacting N-(2-cyanobenzylidene)anilines with elemental sulfur in liquid ammonia or amines provides another route to 1,3-diiminoisoindolines. []
Q3: What is the structure of 1,3-diiminoisoindoline?
A3: 1,3-Diiminoisoindoline consists of an isoindoline core (a benzene ring fused to a pyrrole ring) with two imine (C=NH) groups at positions 1 and 3 of the pyrrole moiety.
Q4: What is the most stable tautomeric form of 1,3-diiminoisoindoline?
A4: Computational studies indicate that the stereoisomeric anti-form of 1,3-diiminoisoindoline is the most stable tautomer in the gas phase. This finding is supported by single-crystal X-ray diffraction (SC-XRD) studies. []
Q5: How can the structure of 1,3-diiminoisoindoline be confirmed?
A5: Common techniques for structural characterization include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule. [, ]
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, providing structural insights. [, ]
- Single-crystal X-ray Diffraction (SC-XRD): Provides a detailed three-dimensional structure of the molecule in the solid state. []
Q6: What are the key reactions of 1,3-diiminoisoindoline?
A6: 1,3-Diiminoisoindoline exhibits diverse reactivity, primarily centered around its imine functionalities:
- Condensation Reactions: The imine groups readily undergo condensation reactions with various diamines, leading to the formation of macrocyclic compounds like phthalocyanines and porphyrazines. [, , , , , , , , , , , ]
- Complexation with Metals: 1,3-Diiminoisoindoline acts as a ligand, forming complexes with a variety of transition metals. This complexation often occurs during macrocycle formation, leading to metal-containing phthalocyanines and related compounds. [, , , , , , , , ]
- Reactions with Carbodiimides: In the presence of a rhenium catalyst, 1,3-diiminoisoindoline reacts with carbodiimides via C-H bond activation, providing a novel route to 1,3-diiminoisoindolines. This reaction offers a way to synthesize unsymmetrical 1,3-diiminoisoindolines. []
Q7: What are the major applications of 1,3-diiminoisoindoline?
A7: The primary application of 1,3-diiminoisoindoline lies in its role as a precursor for:
- Phthalocyanines: These macrocyclic compounds find wide applications as dyes, pigments, photoconductors, and in various technological fields. [, , , , , , , , ]
- Porphyrazines: Analogous to phthalocyanines, porphyrazines exhibit interesting optical and electronic properties, making them suitable for applications in materials science and catalysis. [, , ]
- Other Macrocycles: 1,3-Diiminoisoindoline serves as a building block for synthesizing diverse macrocycles with tailored properties, expanding its potential applications. [, , , , ]
- Metal Complexes: The ability of 1,3-diiminoisoindoline to chelate metal ions makes it valuable in the development of metal complexes for various catalytic and material science applications. [, , , , , , ]
Q8: Are there any reported catalytic applications of 1,3-diiminoisoindoline-derived complexes?
A8: Yes, palladium(II) complexes containing unsymmetrical CNN pincer ligands derived from 1,3-diiminoisoindoline have been investigated as precatalysts in C-C coupling reactions, specifically Heck and Stille couplings. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




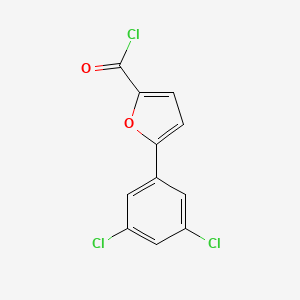
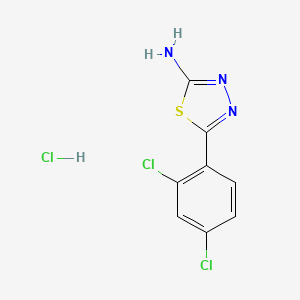
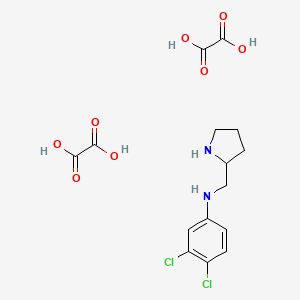


![10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid](/img/structure/B3025384.png)
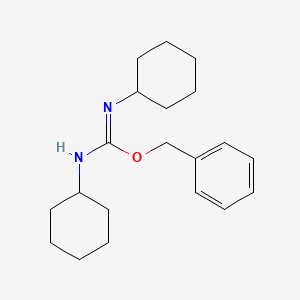


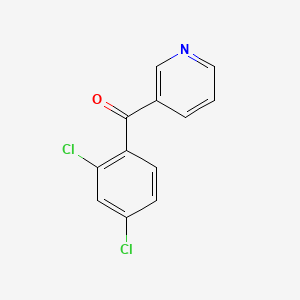
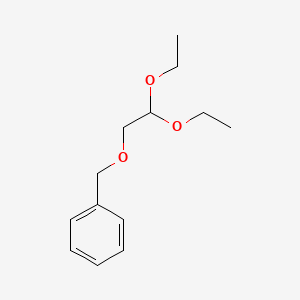
![2-[(Diethylamino)methyl]benzonitrile](/img/structure/B3025393.png)
